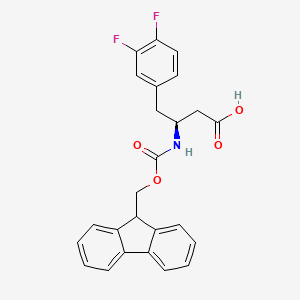
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound commonly known as EFMC. It is a pyrazole derivative that has been studied for its potential use in scientific research applications. EFMC has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mechanism of Action
The exact mechanism of action of EFMC is not fully understood, but it is believed to work by binding to specific receptors on the surface of cancer cells. This binding activates signaling pathways that lead to the death of cancer cells. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
EFMC has been found to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain cancer cells and induce apoptosis, or programmed cell death. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, EFMC has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
EFMC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. EFMC has also been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. However, there are some limitations to using EFMC in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, EFMC is not very potent, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on EFMC. One area of interest is the development of new drugs for the treatment of cancer and neurological disorders. EFMC has been found to selectively bind to certain cancer cells and inhibit the activity of certain enzymes, making it a promising candidate for drug development. Another area of interest is the use of EFMC as a molecular probe for imaging and targeting cancer cells. Further research is needed to fully understand the mechanism of action of EFMC and its potential uses in scientific research.
Conclusion:
EFMC is a promising compound for scientific research applications. It has been found to selectively bind to certain cancer cells and induce apoptosis, inhibit the activity of certain enzymes, and have anti-inflammatory properties. EFMC has several advantages for lab experiments, including ease of synthesis and stability under a variety of conditions. While there are some limitations to using EFMC in lab experiments, there are several potential future directions for research on this compound, including drug development and the use of EFMC as a molecular probe for imaging and targeting cancer cells.
Synthesis Methods
EFMC can be synthesized using a variety of methods, but the most common is the reaction of 5-ethoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with methylamine. This reaction produces EFMC as a white solid.
Scientific Research Applications
EFMC has been studied for its potential use as a molecular probe for imaging and targeting cancer cells. It has been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. EFMC has also been studied for its potential use in developing new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-15-7-5(4-12)6(8(9,10)11)13-14(7)2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJZTOHEVZDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)





![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)


![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2388066.png)



![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)